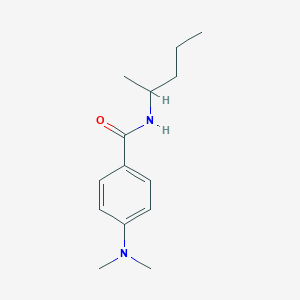
4-(dimethylamino)-N-(1-methylbutyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(1-methylbutyl)benzamide, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用机制
The mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels, such as the voltage-gated sodium channel. This compound has been found to bind to the extracellular domain of the channel, and to alter its gating properties. This modulation of ion channel activity may underlie the effects of this compound on neuronal excitability and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential for use as a treatment for neuropathic pain. This compound has also been found to have antioxidant properties, and to be a potential therapeutic agent for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of 4-(dimethylamino)-N-(1-methylbutyl)benzamide for lab experiments is its wide range of potential applications, including neuroscience, cancer research, and drug discovery. This compound is also relatively easy to synthesize, and its effects on ion channel activity can be easily measured using electrophysiological techniques. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4-(dimethylamino)-N-(1-methylbutyl)benzamide. One area of interest is the development of novel compounds based on the this compound scaffold, with potential therapeutic applications in a range of areas. Another area of interest is the investigation of the mechanism of action of this compound, and the development of more selective modulators of ion channel activity. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of oxidative stress-related diseases.
合成方法
4-(dimethylamino)-N-(1-methylbutyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with N,N-dimethyl-1-bromobutane in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 4-aminobenzamide with 1-chloro-3-methylbutane in the presence of a base, or the reaction of 4-aminobenzamide with 1-bromo-3-methylbutane in the presence of a catalyst, such as palladium on carbon.
科学研究应用
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to have potential as a treatment for neuropathic pain. In cancer research, this compound has been found to inhibit the growth of cancer cells, and to have potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
4-(dimethylamino)-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-11(2)15-14(17)12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWOJGRXJSTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)
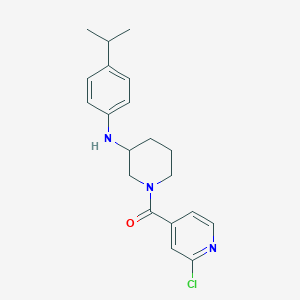
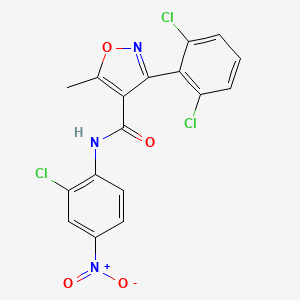
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
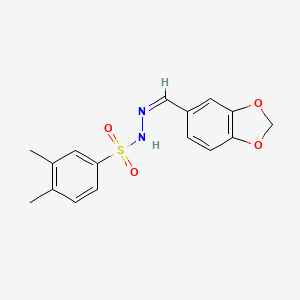
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
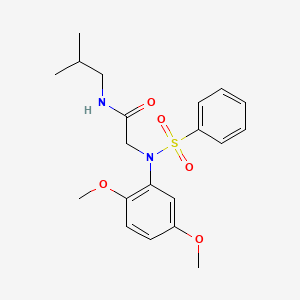
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)